molecular formula C9H12N2Na3O14P3 B10831745 dUTP (trisodium)

dUTP (trisodium)

Cat. No.: B10831745
M. Wt: 534.09 g/mol
InChI Key: ZRBIYZSADNSZMR-MILVPLDLSA-K
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Description

2’-Deoxyuridine 5’-triphosphate trisodium salt, commonly known as dUTP (trisodium), is a nucleotide analog used extensively in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate and plays a crucial role in DNA synthesis and repair mechanisms. Structurally, it consists of a deoxyribose sugar, three phosphate groups, and a pyrimidine base—uracil .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyuridine 5’-triphosphate trisodium salt typically involves the phosphorylation of deoxyuridine monophosphate. This process is carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a suitable base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

In industrial settings, the production of 2’-Deoxyuridine 5’-triphosphate trisodium salt is achieved through enzymatic methods. Enzymes such as nucleoside diphosphate kinase are used to catalyze the phosphorylation of deoxyuridine diphosphate to deoxyuridine triphosphate. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyuridine 5’-triphosphate trisodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

2’-Deoxyuridine 5’-triphosphate trisodium salt exerts its effects primarily through its incorporation into DNA during replication. The enzyme dUTPase hydrolyzes it to deoxyuridine monophosphate and pyrophosphate, preventing the accumulation of uracil in DNA. This hydrolysis is crucial for maintaining the balance between deoxyuridine triphosphate and thymidine triphosphate levels in cells . The presence of uracil in DNA triggers repair mechanisms, which excise the uracil and replace it with thymine, thus preserving DNA integrity .

Properties

Molecular Formula

C9H12N2Na3O14P3

Molecular Weight

534.09 g/mol

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1

InChI Key

ZRBIYZSADNSZMR-MILVPLDLSA-K

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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